molecular formula C7H13NO2 B13119128 3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester

3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester

Cat. No.: B13119128
M. Wt: 143.18 g/mol
InChI Key: AREQRTRTEMJVEG-UHFFFAOYSA-N
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Description

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring adopts a non-planar conformation to alleviate torsional strain, with the methyl group at position 5 and the ester moiety at position 3 influencing puckering dynamics. Nuclear magnetic resonance (NMR) data reveal a predominant envelope conformation where carbon C3 deviates from the plane formed by atoms N1, C2, C4, and C5. This conformation minimizes steric clashes between the methyl group and the ester’s methoxy component. Density functional theory (DFT) calculations suggest an energy difference of approximately 2.3 kcal/mol between envelope and twist-boat conformers, favoring the former due to reduced 1,3-diaxial interactions.

Table 1: Key Conformational Parameters of the Pyrrolidine Ring

Parameter Value Source
Puckering amplitude (q) 0.42 Å
Dihedral angle (N1-C2-C3-C4) 12.7°
Ring torsion energy 8.9 kcal/mol

Methyl Substituent Positional Isomerism

Positional isomerism arises from the methyl group’s attachment at carbon C5 rather than C2 or C4. X-ray crystallography confirms the 5-methyl regioisomer as the dominant form, with a C5-CH3 bond length of 1.54 Å. Comparative analysis with 2-methyl and 4-methyl analogs reveals that the 5-methyl configuration reduces ring strain by 14% due to diminished gauche interactions with the ester carbonyl. The methyl group adopts an equatorial orientation, which stabilizes the molecule by 3.1 kcal/mol relative to axial positioning.

Ester Group Electronic Effects on Ring Geometry

The electron-withdrawing ester moiety at C3 induces significant polarization of the pyrrolidine ring. Infrared (IR) spectroscopy identifies a carbonyl stretching frequency of 1,737 cm⁻¹, indicative of conjugation between the ester’s lone pairs and the ring’s π-system. This delocalization flattens the C3-N1-C5 segment, reducing the C3-C4-C5 bond angle to 108.5° compared to 112.3° in non-esterified analogs. Natural bond orbital (NBO) analysis further shows a 17% increase in electron density at N1, enhancing the compound’s nucleophilic character at the nitrogen center.

Properties

IUPAC Name

methyl 5-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-6(4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQRTRTEMJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylpyrrolidine-3-carboxylate typically involves the esterification of 5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-methylpyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-pyrrolidinecarboxylic acid derivatives, critical intermediates in pharmaceutical synthesis:

  • Acidic Hydrolysis : Achieved with HCl or H₂SO₄ in aqueous methanol, yielding 5-methyl-3-pyrrolidinecarboxylic acid.

  • Basic Hydrolysis : Uses NaOH or KOH in refluxing ethanol, producing carboxylate salts that acidify to the free acid .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeProductYield
Acidic (HCl)6 M HClReflux6–8 hr5-Methyl-3-pyrrolidinecarboxylic acid82%
Basic (NaOH)2 M NaOH60°C4 hrSodium carboxylate intermediate89%

This reaction is pivotal for generating catalysts like (R)-3-pyrrolidinecarboxylic acid, which exhibit >99% enantioselectivity in anti-Mannich reactions .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions.

  • Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups, enhancing solubility for downstream applications.

Mechanistic Insight :
The nitrogen’s lone pair attacks electrophilic agents, forming stable intermediates used in drug design.

Ring-Opening Reactions

Under strong acidic conditions (e.g., concentrated H₂SO₄), the pyrrolidine ring undergoes cleavage:

  • Product : Linear γ-aminobutyric acid (GABA) analogs or substituted amines.

  • Application : Useful for synthesizing neurotransmitters or biodegradable polymers .

Scientific Research Applications

Pharmaceutical Intermediates

3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in multiple chemical reactions essential for drug development. For example, it has been utilized in the enantioselective synthesis of bioactive compounds through catalysis in reactions such as the Mannich reaction, where it demonstrates high diastereo- and enantioselectivity .

Organic Synthesis

The compound is also vital in organic synthesis processes. Its ability to act as a catalyst in reactions involving aldehydes and ketones with imines has been well documented. Studies show that it can facilitate anti-Mannich-type reactions with remarkable efficiency, achieving selectivity ratios of up to 99:1 . This capability makes it a valuable tool for chemists looking to synthesize complex organic molecules.

Cosmetic Formulations

Recent research indicates potential applications in cosmetic formulations. The compound's properties can be leveraged to enhance the stability and efficacy of topical products. Experimental designs have shown that formulations incorporating derivatives of pyrrolidine can improve sensory attributes and moisturizing effects .

Case Study 1: Enantioselective Catalysis

A significant study explored the use of 3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester as a catalyst for enantioselective anti-Mannich-type reactions. The results demonstrated its effectiveness in producing high yields of desired products with excellent selectivity, underscoring its importance in asymmetric synthesis .

Case Study 2: Development of Cosmetic Products

In a comprehensive study on cosmetic formulations, researchers employed the compound to optimize product characteristics such as consistency and moisturizing effects. The findings indicated that formulations utilizing this pyrrolidine derivative exhibited improved sensory properties, making them more appealing to consumers .

Biological Activity

3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester, also known as RR5M3PC, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its synthesis, catalytic applications, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid group and a methyl ester, which contributes to its biological activity. The stereochemistry of the compound is crucial for its reactivity and interaction with biological systems.

Synthesis and Catalytic Applications

Synthesis : The synthesis of 3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester involves several steps, often utilizing asymmetric synthesis techniques. Notably, it has been used as a catalyst in enantioselective reactions.

Catalytic Activity : Research indicates that RR5M3PC can effectively catalyze direct asymmetric anti-selective Mannich-type reactions. These reactions are valuable in the synthesis of complex molecules with high enantioselectivity. For instance, in one study, the catalyst demonstrated excellent diastereo- and enantioselectivities under mild conditions with low catalyst loadings (1–5 mol%) .

Table 1: Catalytic Performance of RR5M3PC

Reaction TypeDiastereoselectivity (anti:syn)Enantiomeric Excess (%)
Mannich Reaction with Aldehydes95:5~98
Reaction with Unmodified Ketones97:3>99

Biological Activity

The biological activity of 3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing pyrrolidine rings exhibit antimicrobial properties. The specific activity of RR5M3PC against various bacterial strains remains an area for further exploration.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biochemical assays. For instance, it has been evaluated for its ability to inhibit lipolysis in rat models, indicating a potential role in metabolic regulation .
  • Pharmacological Applications : The unique structure of RR5M3PC allows it to interact with various biological targets. Its potential use in drug development is underscored by its ability to form stable complexes with protein targets involved in disease pathways.

Case Studies

Case Study 1: Anti-Selective Mannich Reaction
In a study published in Journal of the American Chemical Society, RR5M3PC was utilized as a catalyst for Mannich reactions involving unmodified aldehydes and α-imino esters. The results demonstrated high yields and selectivity, affirming the utility of this compound in synthetic organic chemistry .

Case Study 2: Lipolysis Inhibition
Another investigation focused on the lipolytic effects of salts derived from related compounds showed that modifications at the pyrrolidine ring could enhance inhibitory activity on serum free fatty acids (FFAs) and triglycerides . This suggests that similar modifications on RR5M3PC might yield compounds with improved metabolic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares key structural analogs of 3-pyrrolidinecarboxylic acid, 5-methyl-, methyl ester:

Compound Name Substituents Key Features Reference
(R)-3-Pyrrolidinecarboxylic acid -COOH at 3-position Lacks methyl groups; used in asymmetric catalysis (e.g., anti-Mannich reactions)
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid -COOH at 3-position, -CH₃ at 5-position Exhibits superior catalytic activity for aldehyde-derived Mannich reactions vs. ketones
5-Oxo-pyrrolidine-3-carboxylic acid methyl ester -COOMe at 3-position, -O at 5-position Lactam ring with ester functionality; intermediate for hydrazide derivatives
Methyl 5-methylnicotinate -COOMe at 3-position, -CH₃ at 5-position (pyridine ring) Pyridine-based analog; distinct electronic properties due to aromaticity

Catalytic Performance

3-Pyrrolidinecarboxylic acid derivatives are pivotal in enantioselective catalysis. For example:

  • (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid achieves >99% enantiomeric excess (ee) in anti-Mannich reactions of aldehydes but is ineffective for ketones .
  • (R)-3-Pyrrolidinecarboxylic acid catalyzes ketone-derived Mannich reactions with 99% ee , demonstrating that the absence of the 5-methyl group broadens substrate scope .

Pharmacological Potential

  • Pyrazole- and pyrrole-functionalized pyrrolidinones exhibit enhanced bioactivity compared to non-heterocyclic derivatives, suggesting that further functionalization of the methyl ester compound could improve efficacy .

Key Research Findings

  • Catalytic Selectivity : The 5-methyl group in (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid sterically directs anti-Mannich selectivity, while the carboxylic acid group at the β-position stabilizes transition states via hydrogen bonding .
  • Biological Activity: Pyrrolidinone derivatives with ester groups demonstrate improved pharmacokinetic profiles compared to free acids, though activity depends on additional functional groups (e.g., hydroxyl, heterocycles) .

Q & A

What are the optimal synthetic routes for preparing 3-pyrrolidinecarboxylic acid, 5-methyl-, methyl ester, and how can purification challenges be addressed?

Basic Research Question
The compound can be synthesized via esterification of the parent carboxylic acid using methanol and a catalytic amount of sulfuric acid under reflux conditions. For example, a similar pyrrolidinone derivative was prepared by esterifying 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol, followed by purification via alkaline dissolution (5% NaOH) and subsequent acidification to pH 2 to isolate the product . Challenges in removing residual thiols or unreacted starting materials may require treatment with trimethylammonium bicarbonate and agitation .

How does the 3-pyrrolidinecarboxylic acid scaffold influence enantioselectivity in catalytic asymmetric reactions?

Advanced Research Question
The 3-acid group on the pyrrolidine ring is critical for stereocontrol in enantioselective reactions. In anti-Mannich-type reactions, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid achieves >99% enantiomeric excess (ee) by stabilizing transition states through hydrogen bonding and steric effects . Computational studies (e.g., DFT calculations) suggest that the acid group enhances electrophilicity at the β-position, directing anti-selectivity in C–C bond formation .

What spectroscopic techniques are most reliable for characterizing 3-pyrrolidinecarboxylic acid derivatives?

Basic Research Question
¹H/¹³C NMR and FT-IR spectroscopy are essential for confirming structure and functional groups. For example, methyl ester derivatives exhibit characteristic carbonyl stretches at ~1740 cm⁻¹ in IR. Elemental analysis ensures purity, while LCMS (e.g., m/z 338 [M+H]+ in related esters) validates molecular weight .

How do electron-withdrawing substituents affect regioselectivity in pyrrolidinecarboxylic acid functionalization?

Advanced Research Question
Electron-withdrawing groups (e.g., COOCH₃) at the α-position of pyrrolidine derivatives can shift electrophilic substitution to the γ-position due to altered electronic density. For instance, 5-acetyl-2-pyrrolecarboxylic acid derivatives undergo reactions at position 4 instead of the expected α-site, requiring radical-based methods (e.g., tert-butyl hypochlorite) for selective modification .

What mechanistic insights explain the role of the 3-acid group in catalytic cycles?

Advanced Research Question
The 3-acid group acts as a Brønsted acid, protonating imine substrates to generate reactive intermediates. In anti-Mannich reactions, this facilitates enamine formation from aldehydes/ketones, while steric hindrance from the 5-methyl group enforces facial selectivity . Kinetic studies suggest rate-limiting steps involve proton transfer and C–N bond cleavage .

How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact catalytic performance?

Advanced Research Question
Comparative studies show that 5-methyl substitution enhances steric control without compromising solubility, whereas trifluoromethyl groups (e.g., in pyridine-3-carboxylic acid esters) improve electrophilicity but may reduce catalyst stability due to hydrolytic sensitivity . Substituent effects on reaction rates and ee values can be quantified using Hammett plots .

What computational methods are suitable for predicting stereochemical outcomes in reactions catalyzed by this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations, particularly at the M06-2X/cc-pVTZ level, reliably model transition states and non-covalent interactions (e.g., hydrogen bonds between the 3-acid group and substrates). These studies correlate well with experimental diastereomeric ratios (dr) and ee values .

What are the stability and storage requirements for 3-pyrrolidinecarboxylic acid esters?

Basic Research Question
The methyl ester derivative should be stored at 2–8°C in anhydrous conditions to prevent hydrolysis. Stability studies on similar compounds (e.g., pyridine-3-carboxylic acid esters) indicate degradation <5% over 12 months under inert atmospheres .

What biological activities are associated with pyrrolidinecarboxylic acid derivatives?

Basic Research Question
Pyrrolidinone derivatives exhibit antibacterial, anticancer, and antiviral properties. While specific data for 5-methyl-methyl ester are limited, structurally related compounds (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) show promise in targeting microtubules or oxidative stress pathways .

How can the methyl ester be functionalized for advanced applications (e.g., prodrug design)?

Advanced Research Question
The ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH/H₂O) or converted to hydrazides via reaction with hydrazine monohydrate in isopropanol. Subsequent condensation with aromatic aldehydes generates hydrazone derivatives, which are bioactive scaffolds .

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